molecular formula C10H11ClO2 B1267493 Propyl 4-chlorobenzoate CAS No. 25800-30-0

Propyl 4-chlorobenzoate

Cat. No. B1267493
CAS RN: 25800-30-0
M. Wt: 198.64 g/mol
InChI Key: BLEFFSGNRQPNCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorobenzoate compounds involves various strategies, including the adenylation and thioester-forming reactions catalyzed by enzymes such as 4-chlorobenzoate:CoA ligase (CBAL) in the degradation pathway of polychlorinated biphenyls (PCBs) by bacteria. This enzyme catalyzes the synthesis of 4-chlorobenzoyl-CoA, demonstrating the biochemical relevance and synthetic utility of chlorobenzoates in both natural and synthetic contexts (Gulick et al., 2004).

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular structure of chlorobenzoates. For example, the structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, a compound with similar structural features to propyl 4-chlorobenzoate, reveals details about the arrangement of atoms, bond lengths, angles, and the stabilization of the structure through various intermolecular interactions, including hydrogen bonding (Kumar et al., 2017).

Chemical Reactions and Properties

Chlorobenzoates participate in various chemical reactions, highlighting their reactivity and chemical properties. For instance, the dehalogenation mechanism of 4-chlorobenzoyl CoA by 4-chlorobenzoyl CoA dehalogenase provides insights into the nucleophilic aromatic substitution reactions that are crucial for the metabolic pathways of chlorinated aromatic compounds (and & Bruice, 1997).

Scientific Research Applications

Biodegradation and Environmental Remediation

  • Biodegradation of Chlorinated Biphenyls

    Research has shown that bacterial strains like Pseudomonas cepacia P166 can degrade biphenyl and polychlorinated biphenyls, producing 4-chlorobenzoate as an intermediate. This process is critical in environmental remediation of pollutants like chlorinated biphenyls (Arensdorf & Focht, 1995).

  • Microbial Biodegradation

    Microorganisms such as Achromobacter sp. and Bacillus brevis can biodegrade 4-chlorobiphenyl, again producing 4-chlorobenzoate as a major metabolic product. This highlights the role of microorganisms in breaking down environmentally persistent chlorinated compounds (Massé et al., 1984).

  • Bioremediation by Lysinibacillus macrolides

    Studies on Lysinibacillus macrolides DSM54T, isolated from PCB-polluted soils, demonstrate its capability to degrade 4-chlorobenzoic acid, making it a promising candidate for bioremediation of chlorobenzoic acids in polluted soils (Samadi et al., 2020).

Chemical and Biochemical Research

  • Reaction Rate Studies

    The temperature dependence of the reaction between hydroxyl radicals and 4-chlorobenzoic acid has been studied, revealing a linear relationship that aids in understanding the kinetics of environmental processes involving these compounds (Kawaguchi, Hidaka, & Nishimura, 2022).

  • Structural Analysis of Enzymes

    Research on the structure of 4-chlorobenzoate:CoA ligase/synthetase has provided insights into the enzymatic mechanisms for degrading chlorinated compounds, contributing to our understanding of molecular processes in bioremediation (Gulick, Lu, & Dunaway-Mariano, 2004).

  • Understanding Dehalogenation Mechanisms

    Studies on the nonenzymatic reaction related to 4-chlorobenzoyl CoA dehalogenase provide a deeper understanding of the catalytic mechanisms involved in the dehalogenation of chlorinated compounds (Y. and Bruice, 1997).

Chromatographic Applications

  • Use in Chromatography: Cellulose tris(4-chlorobenzoate) has been studied as a chromatographic stationary phase. Its synthesis and characterization contribute to advancements in chromatographic techniques, particularly in the separation of various organic compounds (Zhen Yun-feng, 2002).

Safety And Hazards

Propyl 4-chlorobenzoate is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, mist, vapors, or spray, and not ingesting .

properties

IUPAC Name

propyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEFFSGNRQPNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324436
Record name Propyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-chlorobenzoate

CAS RN

25800-30-0
Record name Benzoic acid, 4-chloro-, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25800-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406728
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Record name NSC406728
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Linker, M Schürmann, H Preut… - … Section E: Structure …, 2002 - scripts.iucr.org
… 0.95 g (2.29 mmol) of 2-hydroxymethyl-2-methyl-3-(toluene-4-sulfonyloxy)propyl 4-chlorobenzoate was dissolved in 50 ml of dichloromethane and treated with 0.86 g (3.44 mmol) of …
Number of citations: 4 scripts.iucr.org
JP Pais, M Magalhães, O Antoniuk, I Barbosa, R Freire… - Pharmaceuticals, 2022 - mdpi.com
… Propyl 4-chlorobenzoate was not tested. Data represent the median of 3 independent … Propyl 4-chlorobenzoate was not tested. Data represent the median of 3 independent experiments …
Number of citations: 2 www.mdpi.com
R Radhakrishan, DM Do, S Jaenicke, Y Sasson… - Acs …, 2011 - ACS Publications
… 2-Propyl-4-chlorobenzoate was formed together with 4-chlorobenzyl alcohol (entry 3, Table 3). However, the selectivity to the ester was only 5%, indicating that catalytic hydrogen …
Number of citations: 77 pubs.acs.org
D Pavlović, B Modec, D Dolenc - Acta Chimica Slovenica, 2015 - search.ebscohost.com
Glycidyl esters, frequently employed as reactive groups on polymeric supports, were functionalized with alcohols as stoichiometric reagents, yielding β-alkoxyalcohols. Among the …
Number of citations: 3 search.ebscohost.com
SP Simeonov, AP Simeonov, AR Todorov… - American Journal of …, 2010 - scirp.org
High performance liquid chromatography method for the separation of a series of chiral benzyl alcohols on N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase (Macherey Nagel, …
Number of citations: 3 www.scirp.org
ZC Wei, Q Wang, LJ Min, J Bajsa-Hirschel, CL Cantrell… - Molecules, 2023 - mdpi.com
Natural products are a source for pesticide or drug discovery. In order to discover lead compounds with high fungicidal or herbicidal activity, new niacinamide derivatives derived from …
Number of citations: 2 www.mdpi.com
R Leardini, H McNab, D Nanni - Tetrahedron, 1995 - Elsevier
… -chlorophenyl)benz[d[I,3]oxazole (lOb),23 2-(4-methoxyphenyl)-benz[cf-J[I,J]oxazole (1Oc),23 N-(2-phenoxyphenyl)formamide, ** 2-propyl benzoate (27a),z4 2-propyl 4-chlorobenzoate …
Number of citations: 36 www.sciencedirect.com
CN Copeland - 2016 - rave.ohiolink.edu
Carbamate chemistry has a wide variety of applications both in synthetic chemistry as well as in biology. This carbon-nitrogen containing functional group is used as a linker in many …
Number of citations: 2 rave.ohiolink.edu
L Wang, J Li, W Dai, Y Lv, Y Zhang, S Gao - Green Chemistry, 2014 - pubs.rsc.org
A facile and efficient methodology is presented for the direct oxidative esterification of alcohols with alcohols catalyzed by NaAuCl4. Just in the presence of a low catalytic amount of …
Number of citations: 53 pubs.rsc.org
JW Ayres, D Panomvana… - Journal of pharmaceutical …, 1985 - Wiley Online Library
Four diesters and four monoesters of dyphylline were synthesized as prodrugs proposed to prolong the duration of action of dyphylline. They were characterized by IR, 1 H NMR, HPLC, …
Number of citations: 5 onlinelibrary.wiley.com

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